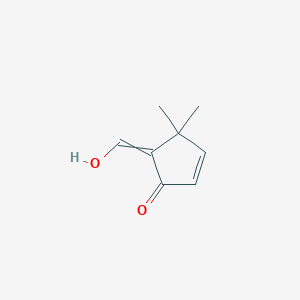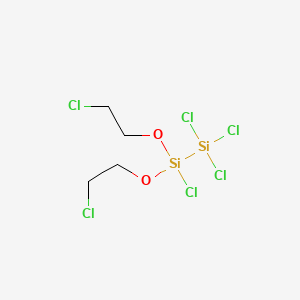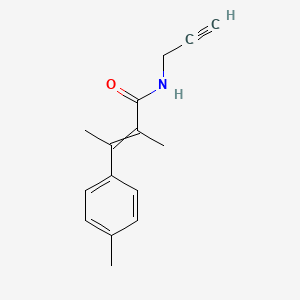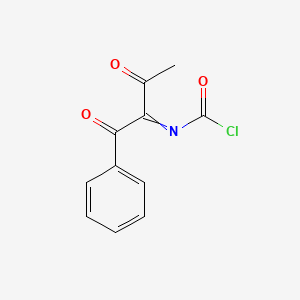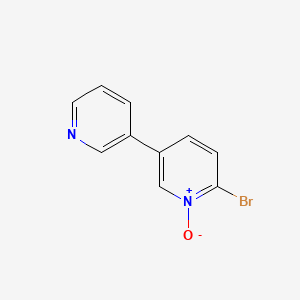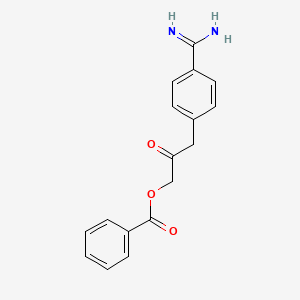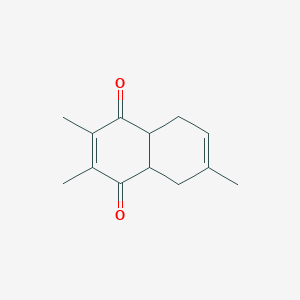
Chloro(2-methoxyphenyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2-methoxyphenyl)dimethylsilane: is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, two methyl groups, and a 2-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloro(2-methoxyphenyl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2-Methoxyphenylmagnesium bromide+Dimethyldichlorosilane→this compound+Magnesium bromide chloride
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, where the 2-methoxyphenyl group is introduced to the silicon atom via a Grignard reagent. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Chloro(2-methoxyphenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silamines.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding phenolic derivatives.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous acids.
Major Products Formed:
Siloxanes: Formed from substitution reactions with alcohols.
Silamines: Formed from substitution reactions with amines.
Phenolic Derivatives: Formed from oxidation of the methoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Chloro(2-methoxyphenyl)dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins, which have applications in coatings, adhesives, and sealants.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: In the industrial sector, this compound is used in the production of specialty silicones and as a coupling agent to enhance the adhesion of organic materials to inorganic surfaces.
Mecanismo De Acción
The mechanism of action of chloro(2-methoxyphenyl)dimethylsilane primarily involves the reactivity of the silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to substitution reactions. The methoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparación Con Compuestos Similares
Chlorodimethylphenylsilane: Similar structure but lacks the methoxy group.
Dimethyldichlorosilane: Contains two chlorine atoms instead of one.
Trimethylchlorosilane: Contains three methyl groups and one chlorine atom.
Uniqueness: Chloro(2-methoxyphenyl)dimethylsilane is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes. This functional group enhances its utility in specific synthetic applications and surface modifications.
Propiedades
Número CAS |
60458-00-6 |
|---|---|
Fórmula molecular |
C9H13ClOSi |
Peso molecular |
200.73 g/mol |
Nombre IUPAC |
chloro-(2-methoxyphenyl)-dimethylsilane |
InChI |
InChI=1S/C9H13ClOSi/c1-11-8-6-4-5-7-9(8)12(2,3)10/h4-7H,1-3H3 |
Clave InChI |
JDNBWIZGOUSEQO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


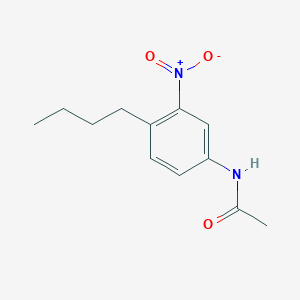


![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
